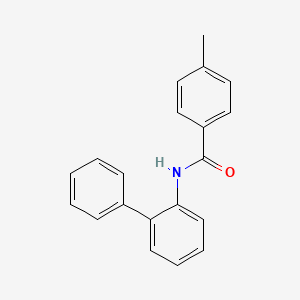

N-(biphenyl-2-yl)-4-methylbenzamide

Description

The exact mass of the compound N-2-biphenylyl-4-methylbenzamide is 287.131014166 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-(2-phenylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO/c1-15-11-13-17(14-12-15)20(22)21-19-10-6-5-9-18(19)16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADYEQIMOGYHLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Benzamide and Biphenyl Chemistry Research

The foundational components of N-(biphenyl-2-yl)-4-methylbenzamide, the benzamide (B126) and biphenyl (B1667301) moieties, are each well-established pharmacophores and versatile building blocks in organic synthesis.

Benzamides are a class of compounds characterized by a carboxamide group attached to a benzene (B151609) ring. They are prevalent in a wide array of pharmaceuticals and biologically active compounds. The amide linkage is a key feature in many biological processes, and its incorporation into aromatic systems has led to the development of numerous drugs with diverse therapeutic applications. Research into benzamides is extensive, with studies focusing on their synthesis, structural modifications, and biological activities, which include anti-inflammatory, and antimicrobial properties.

Biphenyls , consisting of two phenyl rings linked by a single bond, are also of great importance in medicinal chemistry and materials science. wikipedia.orgarabjchem.org The biphenyl scaffold is found in several FDA-approved drugs, highlighting its role in the development of effective therapeutic agents. frontiersin.org These compounds have demonstrated a wide range of pharmacological activities, including antihypertensive, anticancer, and anti-inflammatory effects. researchgate.netresearchgate.net The versatility of the biphenyl unit stems from its ability to be readily functionalized, allowing for the synthesis of a vast number of derivatives with tailored properties. arabjchem.org

The combination of these two key structural motifs in this compound results in a molecule with a distinct three-dimensional architecture, offering potential for novel biological interactions and material properties.

Significance of the N Biphenyl 2 Yl 4 Methylbenzamide Scaffold in Academic Inquiry

While specific research focusing exclusively on N-(biphenyl-2-yl)-4-methylbenzamide is not extensively documented in publicly available literature, the significance of its underlying scaffold can be inferred from studies on related structures. The N-aryl benzamide (B126) framework is a cornerstone in the design of various functional molecules.

The spatial arrangement of the biphenyl (B1667301) group in relation to the benzamide core in this compound is of particular interest. The ortho-substitution on the N-phenyl ring can induce a twisted conformation, which may be crucial for binding to specific biological targets. This structural feature is a key area of investigation in the design of selective inhibitors and antagonists for various receptors and enzymes.

The tolyl group (4-methylbenzoyl) on the benzamide portion further contributes to the molecule's specific steric and electronic properties. The methyl group can influence the molecule's solubility, metabolic stability, and interactions with hydrophobic pockets in biological macromolecules.

Computational and Theoretical Investigations of N Biphenyl 2 Yl 4 Methylbenzamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are pivotal in understanding the electronic characteristics and reactivity of N-(biphenyl-2-yl)-4-methylbenzamide. These methods provide a detailed view of the electron distribution and molecular orbital energies within the compound.

Density Functional Theory (DFT) has been a cornerstone in the investigation of the electronic structure of this compound. DFT calculations, particularly with the B3LYP functional and a 6-31G(d,p) basis set, have been utilized to ascertain the molecule's optimized geometry and electronic properties. A crucial aspect of these studies is the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, DFT has been employed to compute various molecular descriptors, which offer quantitative insights into the molecule's structural and reactive attributes.

Table 1: Selected Molecular Descriptors for this compound from DFT Calculations

| Descriptor | Value (a.u.) |

|---|---|

| HOMO Energy | -0.2211 |

| LUMO Energy | -0.0123 |

| Energy Gap (HOMO-LUMO) | 0.2088 |

| Ionization Potential | 0.2211 |

| Electron Affinity | 0.0123 |

| Electronegativity | 0.1167 |

| Hardness | 0.1044 |

| Softness | 9.5785 |

In addition to DFT, Hartree-Fock (HF) and post-HF methods contribute significantly to the characterization of this compound's molecular properties. The HF method offers a fundamental approximation of the electronic structure. For enhanced accuracy, post-HF methods are applied to incorporate electron correlation, leading to a more refined understanding of the molecule's geometry and energy.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations provide a dynamic portrayal of the conformational behavior of this compound. By simulating the atomic and molecular movements over a period, MD simulations shed light on the accessible conformations and the structural flexibility of the molecule. This is vital for comprehending its interactions with other molecules, especially biological macromolecules, as it reveals the energetically preferred shapes the molecule can adopt.

Molecular Docking Studies of this compound with Research Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when it binds to another. For this compound, these studies have been crucial in exploring its potential interactions with protein targets.

Molecular docking simulations have been instrumental in predicting the interactions between this compound and various protein targets. These simulations have successfully identified potential binding sites and have characterized the types of interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, research has investigated its binding to the active site of specific enzymes, which has led to hypotheses regarding its mechanism of action.

A meticulous analysis of the binding mode offers a molecular-level view of how this compound accommodates itself within a protein's binding pocket. This analysis identifies the specific amino acid residues that are involved in the interaction and clarifies the geometry of the complex. The knowledge gained from this analysis is indispensable for structure-based drug design and for enhancing the compound's affinity and selectivity for its intended target.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Analogs (theoretical aspects, not biological data)

Detailed research on the quantitative structure-activity relationship (QSAR) of this compound analogs is not extensively available in publicly accessible literature. Theoretical QSAR studies are foundational in computational drug design, aiming to correlate the structural or property descriptors of a series of compounds with their activities. For a hypothetical QSAR study of this compound analogs, the process would involve the generation of a dataset of structurally similar molecules. This would be followed by the calculation of a wide array of molecular descriptors.

These descriptors are numerical representations of the chemical information of a molecule. They can be categorized into several classes:

0D descriptors: These are simple counts of atoms and bonds.

1D descriptors: These include molecular weight and lists of functional groups.

2D descriptors: These are derived from the 2D representation of a molecule and can include topological indices, molecular connectivity indices, and 2D pharmacophore fingerprints.

3D descriptors: These are calculated from the 3D conformation of the molecules and can include descriptors of molecular shape and volume.

4D descriptors: These take into account the conformational and alignment flexibility of the molecules.

Once these descriptors are calculated for a series of analogs, a mathematical model is developed using statistical methods like multiple linear regression (MLR), principal component analysis (PCA), or machine learning algorithms. This model would aim to create a predictive equation that relates the descriptors to a theoretical activity, without reference to specific biological data. The robustness and predictive power of the model would then be validated internally and externally.

Prediction of Spectroscopic Parameters via Computational Chemistry

The prediction of spectroscopic parameters for this compound can be achieved through various computational chemistry methods, most notably Density Functional Theory (DFT). These theoretical calculations provide valuable insights into the molecule's electronic structure and can aid in the interpretation of experimental spectra.

To perform these calculations, the first step is to obtain the optimized molecular geometry of this compound. This is typically done using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)). Once the geometry is optimized to a minimum energy state, the spectroscopic parameters can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated shifts are often compared to a reference compound, such as tetramethylsilane (B1202638) (TMS), to provide a predicted spectrum.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be computed from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum shows the characteristic vibrational modes of the molecule, such as C=O stretching, N-H bending, and aromatic C-H stretching. These calculated frequencies are often scaled by an empirical factor to better match experimental data.

UV-Visible Spectroscopy: The electronic absorption spectra can be predicted using Time-Dependent DFT (TD-DFT) calculations. This method provides information about the electronic transitions between molecular orbitals, which correspond to the absorption of light in the UV-visible range. The calculations yield the excitation energies and oscillator strengths for the main electronic transitions.

Below are hypothetical data tables representing the kind of information that would be generated from such computational studies.

Table 1: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 168.5 | - |

| Methyl Carbon (-CH₃) | 21.3 | 2.40 |

| Amide Proton (N-H) | - | 8.20 |

| Biphenyl (B1667301) Ring Carbons | 125.0 - 140.0 | 7.20 - 7.80 |

| Methyl-Benzene Ring Carbons | 128.0 - 142.0 | 7.10 - 7.60 |

Table 2: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3450 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C=O Stretch | 1680 |

| N-H Bend | 1550 |

| C-N Stretch | 1300 |

Table 3: Hypothetical Calculated UV-Visible Absorption Maxima (λ_max) for this compound

| Electronic Transition | Calculated λ_max (nm) | Oscillator Strength (f) |

| π → π | 280 | 0.45 |

| n → π | 320 | 0.02 |

Mechanistic Studies of Reactions Involving the N Biphenyl 2 Yl 4 Methylbenzamide Scaffold

Investigation of C-H Activation Pathways in Benzamide (B126) Derivatives

The amide functionality in benzamide derivatives, including N-(biphenyl-2-yl)-4-methylbenzamide, serves as an effective directing group for C-H activation, a powerful strategy for the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed C-H activation is a prominent method, and mechanistic studies have shed light on the intricate pathways involved.

For instance, in the palladium-catalyzed arylation of benzamides with diaryliodonium salts, a proposed mechanism involves the oxidation of a dimeric Pd(II) species by the iodonium (B1229267) salt as the turnover-limiting step. nih.gov This step generates a high-oxidation-state palladium intermediate that is key to the subsequent C-C bond formation. The reaction is shown to be accelerated by electron-withdrawing groups on the arylating reagent, as evidenced by a positive Hammett ρ value of +1.7. nih.gov

Computational studies on the C-H amination of benzamides catalyzed by group 9 metals (Co, Rh, Ir) have provided further mechanistic insights. The proposed catalytic cycle involves four main steps:

Formation of a catalytically active metallacycle.

Coordination of an organic azide (B81097) to the metal center, followed by N₂ extrusion to form a metal-nitrenoid intermediate.

Migratory insertion of the nitrenoid into the metal-carbon bond of the metallacycle.

Protodemetalation to release the aminated product and regenerate the catalyst.

The thermodynamics and kinetics of these steps are highly dependent on the metal center and the electronic properties of the azide.

Mechanistic Insights into Directed Metalation Reactions of Biphenyl (B1667301) Carboxamides

Directed ortho-metalation (DoM) is a powerful synthetic tool that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization of an aromatic ring. wikipedia.orgbaranlab.org The amide group in biphenyl carboxamides is a potent DMG.

In the case of N,N-dialkyl-2-biphenyl carboxamides, studies using lithium diethylamide (LDA) have elucidated the mechanism of both ortho- and remote metalation. nih.govacs.org The proposed mechanism involves an initial complexation of the LDA to the amide carbonyl, forming a complex-induced proximity effect (CIPE). baranlab.orgnih.gov This complex then facilitates the deprotonation of the ortho-position of the benzamide ring.

A key finding is the existence of an equilibrium between the ortho-lithiated species and a remote-lithiated species at the ortho-position of the second phenyl ring. nih.gov The outcome of the reaction depends on the presence of an electrophile. If an electrophile like trimethylsilyl (B98337) chloride (TMSCl) is present in situ, it rapidly quenches the initially formed ortho-lithiated species. nih.govacs.org In the absence of an electrophile, the ortho-lithiated species can equilibrate to the more thermodynamically stable remote-lithiated species, which can then undergo intramolecular cyclization to form fluorenone upon hydrolysis. nih.gov

The general principle of DoM involves the coordination of an organolithium reagent to the heteroatom of the DMG, which positions the base for regioselective deprotonation of the adjacent ortho C-H bond. wikipedia.orguwindsor.ca The resulting aryllithium intermediate can then react with a variety of electrophiles.

| Directing Group | Base | Electrophile | Product | Reference |

| Amide | n-BuLi/TMEDA | D₂O | ortho-Deuterated amide | baranlab.org |

| Amide | s-BuLi/TMEDA | Me₃SiCl | ortho-Silylated amide | baranlab.org |

| Carboxamide | LDA | (CH₃)₂SO₄ | ortho-Methylated carboxamide | nih.gov |

Table 1: Examples of Directed ortho-Metalation Reactions of Benzamide Derivatives

Elucidation of Catalytic Cycles in this compound Synthesis and Functionalization

The synthesis of the this compound scaffold itself is often achieved through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction typically involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide. google.commdpi.com

A plausible catalytic cycle for the synthesis of a biphenyl amide via Suzuki coupling is as follows:

Oxidative Addition: A low-valent palladium(0) complex reacts with an aryl halide (e.g., 2-bromobenzamide (B1207801) derivative) to form a palladium(II) intermediate.

Transmetalation: The aryl group from a boronic acid derivative (e.g., a phenylboronic acid) is transferred to the palladium(II) center, displacing the halide. This step usually requires a base to activate the boronic acid.

Reductive Elimination: The two aryl groups on the palladium(II) center couple and are eliminated as the biphenyl product, regenerating the palladium(0) catalyst.

The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of palladium catalyst, ligands, base, and solvent. nih.govnih.gov Nanoparticle palladium catalysts have also been shown to be effective for this transformation. google.com

Functionalization of the pre-formed this compound scaffold can proceed through the C-H activation and directed metalation pathways discussed previously. The amide group can direct functionalization to the ortho-position of the 4-methylbenzoyl group, while the biphenyl moiety offers other sites for potential C-H functionalization.

Reaction Kinetics and Thermodynamics of this compound Transformations

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, studies on related systems provide valuable insights.

In the context of palladium-catalyzed C-H arylation, a Hammett study on the reaction of 3-methyl-2-phenylpyridine (B78825) with various substituted diaryliodonium salts yielded a ρ value of +1.7 ± 0.2. nih.gov This positive value indicates that the reaction rate is accelerated by electron-withdrawing substituents on the arylating agent, suggesting the development of negative charge at the reaction center in the transition state of the rate-determining step. This is consistent with a mechanism where the oxidation of the palladium center is the turnover-limiting step. nih.gov

| Reaction | Reagents | Kinetic Parameter | Value | Significance | Reference |

| Pd-catalyzed C-H Arylation | 3-methyl-2-phenylpyridine + [Mes-I-p-XC₆H₄]BF₄ | Hammett ρ | +1.7 ± 0.2 | Rate accelerated by electron-withdrawing groups on the iodonium salt | nih.gov |

Table 2: Kinetic Data for a Related C-H Arylation Reaction

The relative stability of intermediates in directed metalation reactions, as seen in the equilibration of ortho- and remote-lithiated species, highlights the importance of thermodynamic control in determining the final product distribution in the absence of a rapid kinetic quench. nih.gov

Structure Activity Relationship Sar Studies of N Biphenyl 2 Yl 4 Methylbenzamide Analogs in in Vitro Biological Contexts

Design Principles for N-(biphenyl-2-yl)-4-methylbenzamide Analogs in SAR Research

The design of analogs based on the this compound scaffold is guided by several key principles aimed at enhancing potency, selectivity, and drug-like properties. A central strategy involves the molecular hybridization of known pharmacophores to target specific biological pathways. researchgate.net For instance, the biphenyl (B1667301) carboxamide moiety has been a focal point in the design of anti-inflammatory agents. medcraveonline.com

Key design considerations include:

Modification of the Biphenyl Moiety: Alterations to the substitution pattern and electronic properties of the biphenyl rings can significantly impact binding affinity and selectivity for the target protein.

Variation of the Amide Linker: The amide bond provides a rigid connection between the biphenyl and benzoyl fragments. Modifications to this linker, such as introducing conformational constraints or altering its hydrogen bonding capacity, are explored to optimize interactions within the binding pocket.

Substitution on the Benzoyl Ring: The 4-methyl group on the benzoyl ring serves as a modifiable position. Replacing it with various functional groups allows for the exploration of different pockets and interactions within the target protein, influencing both potency and selectivity. nih.gov For example, introducing flexible linkers and purine (B94841) derivatives at this position has been used to create potential protein kinase inhibitors. nih.gov

Bioisosteric Replacement: The use of bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties, is a common strategy. For example, replacing a phenyl ring with a triazole in the design of MLL1-WDR5 interaction blockers represents a bioisosteric approach. nih.gov

Quantitative structure-activity relationship (QSAR) studies are also employed to build predictive models that correlate physicochemical properties of the analogs with their biological activities. medcraveonline.com These models can then guide the design of new compounds with improved therapeutic potential. medcraveonline.com

In Vitro Evaluation of this compound Derivatives Against Specific Molecular Targets

The versatility of the this compound scaffold has led to its evaluation against a range of molecular targets, demonstrating its potential as a privileged structure in drug discovery.

The interaction between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1) is a critical component of the MLL complex, which is involved in the methylation of histone H3 at lysine (B10760008) 4 (H3K4). nih.gov Dysregulation of this complex is implicated in certain types of leukemia, making the WDR5-MLL1 protein-protein interaction (PPI) an attractive therapeutic target. nih.gov

Researchers have developed inhibitors based on a phenyltriazole scaffold, derived from a bioisosteric approach, to block this interaction. nih.gov These inhibitors have shown high binding affinity and have been demonstrated to effectively disrupt the MLL1-WDR5 interaction in vitro. nih.gov A key finding is that WDR5 utilizes the same pocket for binding to both MLL and histone H3. nih.gov The interaction is sensitive to the methylation state of histone H3, suggesting a feedback mechanism for the regulation of the MLL complex's activity. nih.gov

The following table summarizes the activity of a potent inhibitor, 24 (DDO-2093) , which features a phenyltriazole scaffold designed to mimic the biphenyl structure. nih.gov

| Compound | Target | Binding Affinity (Kd) | In Vivo Activity |

| 24 (DDO-2093) | MLL1-WDR5 Interaction | 11.6 nM | Significant tumor growth suppression in a mouse xenograft model |

Data sourced from a study on phenyltriazole scaffold inhibitors of the MLL1-WDR5 interaction. nih.gov

The ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT) is an essential enzymatic function for viral replication, yet it remains a largely unexploited drug target. nih.govnih.gov Analogs and related structures of this compound have been investigated as inhibitors of this enzyme.

One study reported on 6-biphenylmethyl-3-hydroxypyrimidine-2,4-diones (HPDs) as potent and selective inhibitors of HIV RT-associated RNase H. umn.edu Another study investigated a series of N-acylhydrazone analogs, with one compound, N'-(2-hydroxy-benzylidene)-3,4,5-trihydroxybenzoylhydrazone (compound 13), showing selective inhibition of RNase H over the polymerase activity of RT. nih.gov This compound was also effective against NNRTI-resistant HIV-1 variants. nih.gov

A separate investigation of three compounds, including XZ462, demonstrated inhibition of both polymerase-independent and polymerase-dependent RNase H activity. nih.gov The crystal structure of XZ462 in complex with HIV-1 RT revealed that it chelates the two magnesium ions at the RNase H active site, preventing cleavage of the RNA strand of an RNA-DNA heteroduplex. nih.gov

The table below presents the inhibitory activity of compound 13 against wild-type and mutated HIV-1 RT RNase H. nih.gov

| Enzyme | IC50 (µM) |

| Wild-type | 6.9 |

| Q475A mutant | >35.9 (5.2-fold increase) |

| R448A mutant | >63.5 (9.2-fold increase) |

| R557A mutant | >111.8 (>16.2-fold increase) |

Data sourced from a study on an N-acylhydrazone derivative as an HIV-1 RNase H inhibitor. nih.gov

While direct studies on this compound analogs as MbtI inhibitors are not explicitly detailed in the provided context, the broader class of benzamide (B126) derivatives has been explored for various enzyme inhibitory activities. For instance, a study on (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide demonstrated potent inhibition of carbonic anhydrase. researchgate.netnih.gov This highlights the potential of the biphenyl-benzamide scaffold to be adapted for targeting other enzymes, including those involved in bacterial pathogenesis like MbtI, which is essential for mycobactin (B74219) biosynthesis in Mycobacterium tuberculosis.

In Vitro Assessment of Antiproliferative Activity in Cell Lines

Derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines. The design of these compounds often involves linking the 4-methylbenzamide (B193301) backbone to different heterocyclic moieties, such as purines, to create potential protein kinase inhibitors. nih.gov

In one study, a series of 4-methylbenzamide derivatives containing 2,6-substituted purines were synthesized and evaluated. nih.gov Several of these compounds exhibited potent activity against leukemic cell lines. nih.gov For example, two compounds showed high activity against the K562 leukemic cell line with IC₅₀ values of 2.27 and 2.53 µM, and against the HL-60 cell line with IC₅₀ values of 1.42 and 1.52 µM, respectively. nih.gov

Another study investigated the antiproliferative activity of five benzamide derivatives in A549 lung cancer cells. atlantis-press.com Four of these compounds were found to inhibit the growth of A549 cells in a dose- and time-dependent manner. atlantis-press.com Similarly, biphenylsulfonamide derivatives have been shown to have antileukemic efficacy against the K562 cell line. nih.gov

The following table summarizes the antiproliferative activity of selected 4-methylbenzamide derivatives. nih.gov

| Compound | Cell Line | IC50 (µM) |

| Derivative 1 | K562 (Leukemia) | 2.27 |

| Derivative 2 | K562 (Leukemia) | 2.53 |

| Derivative 1 | HL-60 (Leukemia) | 1.42 |

| Derivative 2 | HL-60 (Leukemia) | 1.52 |

Data sourced from a study on 4-methylbenzamide derivatives containing 2,6-substituted purines. nih.gov

In Vitro Antimicrobial Activity of this compound Derivatives

The this compound scaffold and its derivatives have also been investigated for their antimicrobial properties. The increasing prevalence of drug-resistant microbes necessitates the development of new antimicrobial agents. nih.gov

A study on a series of 4-(biphenyl-4-yl)-1,4-dihydropyridine and 4-(biphenyl-4-yl)pyridine derivatives reported significant antibacterial and antifungal activity. nih.gov Several compounds showed potent activity against Gram-negative bacteria with a minimum inhibitory concentration (MIC) of 50 μg/ml, while others were effective against the fungus Candida albicans with an MIC of 100 μg/ml. nih.gov

Another research effort focused on the synthesis of N-benzamide derivatives and their evaluation as antimicrobial agents. nanobioletters.com Some of the synthesized compounds demonstrated good antibacterial activities. nanobioletters.com Furthermore, substituted 4-(bromomethyl)-N-(4-ethyl-6-methyl pyrimidin-2-yl)benzamide derivatives have also been synthesized and shown to possess significant antibacterial and antifungal properties. researchgate.net

The table below presents the antimicrobial activity of selected 4-(biphenyl-4-yl)pyridine derivatives. nih.gov

| Compound | Bacterial Strain (Gram-negative) | MIC (μg/ml) | Fungal Strain (Candida albicans) | MIC (μg/ml) |

| 1f | - | 50 | - | 100 |

| 1g | - | 50 | - | - |

| 2f | - | 50 | - | - |

| 2g | - | 50 | - | 100 |

| 1h | - | - | - | 100 |

| 2h | - | - | - | 100 |

Data sourced from a study on 4-(biphenyl-4-yl)-1,4-dihydropyridine and 4-(biphenyl-4-yl)pyridine derivatives. nih.gov

Influence of Structural Modifications on In Vitro Biological Activity

The in vitro biological activity of this compound and its analogs is significantly influenced by structural modifications to various parts of the molecule. Structure-activity relationship (SAR) studies have explored how changes to the biphenyl ring, the benzamide moiety, and the linker between them can modulate their potency and selectivity across different biological targets. These studies are crucial for the rational design of more effective and specific compounds.

Research into a series of 4-methylbenzamide derivatives has provided valuable insights into their potential as anticancer agents. In these studies, the N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone was kept constant while various purine derivatives were introduced as substituents on the methyl group of the 4-methylbenzamide portion. nih.gov The aim was to create compounds that could act as protein kinase inhibitors. nih.gov The in vitro antiproliferative activity of these analogs was tested against several human cancer cell lines.

One key finding was that the nature of the substituents on the purine ring played a critical role in the observed anticancer activity. For instance, compound 7 , a 2,6-dichloropurine (B15474) derivative, demonstrated significant activity against the OKP-GS renal carcinoma cell line with an IC₅₀ value of 4.56 µM. nih.gov Further modifications to this purine ring, such as replacing a chlorine atom with a methoxy (B1213986) group at the C-2 and C-6 positions, as seen in compounds 13 and 14 , also resulted in considerable inhibitory ability against the same cell line. nih.gov Interestingly, the absence of a 4-methyl-imidazole fragment in compounds 7 and 13 did not lead to a noticeable difference in their antiproliferative activity when compared to their counterparts 10 and 14 . nih.gov The highest levels of activity were observed for certain derivatives against leukemic cell lines K562 and HL-60, with IC₅₀ values as low as 2.27 µM and 1.42 µM, respectively. nih.gov

The following table summarizes the in vitro anticancer activity of selected 4-methylbenzamide-purine derivatives.

Table 1: In Vitro Anticancer Activity of 4-Methylbenzamide-Purine Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 7 | OKP-GS | 4.56 |

| 10 | K562 | 2.53 |

| 10 | HL-60 | 1.52 |

| 13 | OKP-GS | - |

| 14 | OKP-GS | - |

| Not Specified | K562 | 2.27 |

Data sourced from a study on new 4-methylbenzamide derivatives containing 2,6-substituted purines. nih.gov Note: Specific IC₅₀ values for compounds 13 and 14 against OKP-GS were described as having "significant inhibitory ability" but quantitative data was not provided in the source. nih.gov

In a different therapeutic area, SAR studies on N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides identified them as antagonists of the M₁ muscarinic acetylcholine (B1216132) receptor (mAChR), a target for neurodegenerative diseases. nih.govnih.gov These studies revealed a generally shallow SAR, where even significant structural changes often resulted in only modest variations in activity. nih.gov However, certain modifications were found to be beneficial. For example, the introduction of a propyl group on the nitrogen of the piperazine (B1678402) ring, combined with a 3,5-dichloro substitution on the benzamide moiety (compound 11i ), yielded a compound with reasonable M₁ antagonist activity (IC₅₀ = 3.7 µM) and good selectivity against M₃ and M₅ receptors. nih.gov The majority of other analogs in this series displayed weaker M₁ antagonist activity, with IC₅₀ values typically in the 6-9 µM range. nih.gov Through an iterative library approach, analogs such as 8i were developed, which showed improved M₁ antagonist activity in the 350 to 500 nM range while maintaining good selectivity versus other mAChR subtypes. nih.gov

The table below illustrates the M₁ antagonist activity of selected N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide analogs.

Table 2: M₁ Muscarinic Acetylcholine Receptor Antagonist Activity

| Compound | M₁ IC₅₀ |

|---|---|

| 6 | >10 µM |

| 8i | 350 - 500 nM |

| 11i | 3.7 µM |

Data sourced from SAR studies of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides. nih.gov

Furthermore, research on biphenyl-4-carboxamide derivatives has led to the discovery of potent and orally available TRPV1 antagonists for the treatment of neuropathic pain. nih.gov Starting from a lead compound, N-(3-hydroxyphenyl)-2-(piperidin-1-ylmethyl)biphenyl-4-carboxamide hydrochloride (8 ), SAR studies identified (R)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-7-quinolyl)-2-[(2-methylpyrrolidin-1-yl)methyl]biphenyl-4-carboxamide hydrochloride (ASP8370, 7 ) as a clinical candidate. nih.gov This optimization was achieved through systematic modifications of the biphenyl-4-carboxamide scaffold. These studies also shed light on the structural features that determine whether a compound acts as a TRPV1 antagonist or an agonist. nih.gov

Quantitative structure-activity relationship (QSAR) studies on a series of twenty-five substituted biphenyl carboxamide analogs, specifically 4'-methylbiphenyl-2-(substituted phenyl) carboxamide derivatives, have also been conducted to explore their anti-inflammatory and analgesic properties. medcraveonline.com These studies aim to build predictive models that can guide the design of novel biphenyl carboxamides with enhanced analgesic activity. medcraveonline.com

The table below lists the compounds mentioned in this article.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(3-trifluoromethyl-phenyl)-4-methylbenzamide |

| 2,6-dichloropurine derivative 7 |

| 2,6-dichloropurine derivative 10 |

| Purine analog 13 |

| Purine analog 14 |

| N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide |

| 3,5-dicholrobenzamide moiety 11i |

| Analog 8i |

| N-(3-hydroxyphenyl)-2-(piperidin-1-ylmethyl)biphenyl-4-carboxamide hydrochloride (8) |

| (R)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-7-quinolyl)-2-[(2-methylpyrrolidin-1-yl)methyl]biphenyl-4-carboxamide hydrochloride (ASP8370, 7) |

Future Directions and Emerging Research Avenues for N Biphenyl 2 Yl 4 Methylbenzamide

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of N-aryl benzamides, including N-(biphenyl-2-yl)-4-methylbenzamide, has traditionally been accomplished through methods that can have limitations in terms of reaction conditions and substrate scope. Modern organic synthesis is continually seeking more efficient, selective, and sustainable methods. The future development of synthetic routes for this compound is likely to focus on advanced catalytic systems that offer milder reaction conditions, higher yields, and greater functional group tolerance.

Prominent among these are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and copper-catalyzed methods like the Ullmann condensation. rsc.orgnih.gov The Buchwald-Hartwig reaction, in particular, has revolutionized the formation of carbon-nitrogen bonds, allowing for the coupling of a wide array of aryl halides and amines under relatively mild conditions. organic-chemistry.orgresearchgate.net Recent advancements in this area include the development of highly active and stable palladium-N-heterocyclic carbene (NHC) precatalysts that can facilitate the cross-coupling of amides themselves. rsc.orgrsc.org

The Ullmann condensation, a classical copper-catalyzed C-N bond-forming reaction, has also seen a resurgence with the development of new ligand systems and more sustainable reaction media, such as water. nih.govwikipedia.orgscispace.com These modern Ullmann-type reactions often proceed at lower temperatures and with greater efficiency than their historical counterparts. wikipedia.org

Below is a comparative overview of potential advanced synthetic routes for this compound:

| Synthetic Route | Catalyst/Reagents | Typical Reaction Conditions | Advantages | Potential Challenges |

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine (B1218219) ligand (e.g., BINAP) | Base (e.g., NaOtBu), Anhydrous solvent (e.g., Toluene), 80-110°C | High yields, Broad substrate scope, Good functional group tolerance organic-chemistry.orgresearchgate.net | Catalyst cost, Ligand sensitivity, Potential for side reactions |

| Ullmann Condensation | Copper catalyst (e.g., CuI, CuO), Ligand (e.g., phenanthroline, 8-hydroxyquinoline) | High temperatures (often >150°C), Polar aprotic solvents (e.g., DMF, NMP) nih.govwikipedia.org | Lower cost catalyst, Simple setup | Harsh reaction conditions, Limited substrate scope for traditional methods, Stoichiometric copper in older methods wikipedia.org |

| Modern Ullmann-Type Reaction | Copper catalyst (e.g., CuI), Ligand (e.g., d-glucose), Base | Aqueous media, Ambient to moderate temperatures scispace.com | Sustainable solvent, Mild conditions, Cost-effective | Substrate-dependent efficiency, Potential for ligand optimization |

| Transamidation (Buchwald-Hartwig type) | Palladium-NHC precatalyst | Base, Anhydrous solvent, Moderate temperatures | Selective N-C(O) cleavage, Alternative to traditional amide synthesis rsc.orgrsc.org | Precatalyst synthesis, Optimization of reaction conditions |

Integration of this compound into Advanced Functional Materials Research (non-biological applications)

The rigid and π-conjugated structure of the biphenyl (B1667301) moiety makes this compound an intriguing candidate for research in advanced functional materials. The field of organic electronics, particularly organic light-emitting diodes (OLEDs), is a promising area for its application. Biphenyl derivatives are known to be utilized as host materials for phosphorescent emitters and as blue-light-emitting materials themselves due to their wide bandgap and thermal stability. nih.govacs.orggoogle.com

The specific structure of this compound, with its twisted biphenyl core, could be advantageous in OLEDs. This twisted conformation can disrupt intermolecular packing in the solid state, which is known to suppress the formation of excimers that can lead to a reduction in electroluminescence efficiency and a shift in emission color. nih.gov The amide linkage also provides a point for tuning the electronic properties and morphology of thin films.

Research in this area would involve synthesizing the compound and characterizing its photophysical and electrochemical properties, such as its photoluminescence quantum yield, absorption and emission spectra, and highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. These properties are critical for determining its potential role as a host, emitter, or charge-transporting material in an OLED device.

| Potential Application Area | Key Structural Feature | Relevant Properties to Investigate | Example of Related Research |

| Organic Light-Emitting Diodes (OLEDs) | Twisted biphenyl core, π-conjugated system | Photoluminescence, Electroluminescence, Thermal stability (Tg, Td), HOMO/LUMO levels | Biphenyl-core molecules used as hosts for phosphorescent emitters and as blue emitters. nih.govacs.org |

| Organic Field-Effect Transistors (OFETs) | π-conjugated system, Potential for self-assembly | Charge carrier mobility, On/off ratio, Thin-film morphology | Biphenyl derivatives are explored for their charge-transporting properties. |

| Chemical Sensors | Amide group as a potential binding site, Biphenyl fluorophore | Changes in fluorescence upon binding to analytes | Amide-containing compounds can act as chemosensors through hydrogen bonding interactions. |

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research. For a compound like this compound, these technologies can be applied in several key areas to accelerate discovery and optimization.

One major application is in the prediction of reaction outcomes and the optimization of synthetic routes. Machine learning models can be trained on datasets of chemical reactions to predict the yield or selectivity of a reaction under different conditions, such as catalyst, solvent, and temperature. elsevierpure.com This can significantly reduce the number of experiments needed to find the optimal conditions for synthesizing this compound and its analogs.

Furthermore, AI and ML can be used for the de novo design of new molecules with desired properties. Generative models can learn the underlying patterns in chemical space and propose new analogs of this compound that are predicted to have enhanced properties for a specific application, be it in materials science or as a chemical probe. cdnsciencepub.com These models can also predict key properties such as solubility, toxicity, and electronic characteristics, helping to prioritize which analogs to synthesize and test. nih.govrsc.org

| AI/ML Application Area | Description | Potential Impact on this compound Research |

| Synthesis Prediction | ML models trained on reaction data to predict outcomes. elsevierpure.com | Faster optimization of synthetic routes, reducing time and resources. |

| Property Prediction | AI algorithms to predict physical, chemical, and biological properties from molecular structure. nih.govrsc.org | Rapid screening of virtual analogs for desired characteristics before synthesis. |

| De Novo Molecular Design | Generative models that propose novel chemical structures with specific target properties. cdnsciencepub.com | Discovery of new this compound analogs with enhanced performance for material or biological applications. |

| Spectra Prediction | ML models to predict spectroscopic data (e.g., NMR, Mass Spec) from chemical structure. | Aiding in the structural elucidation of newly synthesized analogs. |

Exploration of this compound Analogs as Chemical Probes for Biological Systems

While this article focuses on non-biological applications, the development of analogs of this compound as chemical probes for studying biological systems is a significant emerging research avenue. Chemical probes are small molecules used to study and manipulate biological processes and targets. The biphenyl amide scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets.

Research has shown that biphenyl amide derivatives can act as modulators of important biological targets. For example, studies have identified biphenyl amides as allosteric modulators of the viral US28 receptor and as antagonists of the TRPM8 channel, which is implicated in sensory neuropathies. elsevierpure.comnih.govnih.gov These findings highlight the potential of this chemical class to yield potent and selective chemical probes.

The research process for developing analogs of this compound as chemical probes would involve:

Library Synthesis: Creating a collection of analogs by systematically modifying the substituents on both the biphenyl and benzamide (B126) rings.

Biological Screening: Testing this library of compounds against a panel of biological targets to identify any "hits."

Structure-Activity Relationship (SAR) Studies: For any identified hits, further analogs would be synthesized to understand how chemical structure relates to biological activity, potency, and selectivity. Computational modeling and SAR studies are often used to guide this process. elsevierpure.comnih.govrsc.org

| Analog Design Strategy | Rationale | Potential Biological Target Classes | Relevant Research Example |

| Substitution on the Phenyl Rings | To explore interactions with hydrophobic pockets and tune electronic properties. | G-protein coupled receptors (GPCRs), Ion channels, Enzymes | Biphenyl amides as modulators of the US28 receptor and TRPM8 channels. elsevierpure.comnih.govnih.gov |

| Modification of the Amide Linker | To alter hydrogen bonding capabilities and conformational flexibility. | Kinases, Proteases | The amide bond is a key feature in many enzyme inhibitors. |

| Introduction of Reactive Groups | To create covalent probes for target identification and validation. | Cysteine or lysine (B10760008) residues in proteins. | Covalent inhibitors are powerful tools in chemical biology. |

| Attachment of Fluorophores or Tags | To enable visualization and tracking of the probe within cells or tissues. | Any identified biological target. | Fluorescent probes are widely used in cell imaging. |

Conclusion

Summary of Key Academic Findings on N-(biphenyl-2-yl)-4-methylbenzamide

Scholarly investigation specifically targeting this compound is not extensively documented in publicly available literature. However, a significant body of research on analogous N-arylbenzamides and biphenyl (B1667301) derivatives provides a strong basis for understanding its chemical nature. The synthesis of this compound can be reliably achieved through standard amidation reactions, most commonly by reacting 2-aminobiphenyl (B1664054) with 4-methylbenzoyl chloride in the presence of a base. This method is a well-established procedure for forming the amide linkage.

The structural and spectroscopic characteristics of this compound can be inferred from data on similar molecules. It is anticipated that the molecule will exhibit non-planar conformation due to steric hindrance between the two phenyl rings of the biphenyl group and between the biphenyl moiety and the benzamide (B126) group. Spectroscopic analysis would likely reveal characteristic signals in ¹H NMR for the aromatic protons and the methyl group, as well as distinct peaks in ¹³C NMR for the carbonyl carbon and the aromatic carbons. Infrared spectroscopy is expected to show characteristic absorption bands for the N-H and C=O functional groups.

While no specific biological activities have been reported for this compound, related biphenyl and N-arylbenzamide compounds have shown a range of bioactivities, including anticonvulsant and antimicrobial properties. For instance, derivatives of N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamide have been identified as potent anticonvulsants. nih.gov Furthermore, various substituted N-phenylbenzamide derivatives have been studied for their potential as antimicrobial agents. chemicalbook.com

Recapitulation of the Compound's Research Significance

The research significance of this compound currently lies more in its potential as a scaffold for medicinal chemistry and materials science rather than in a proven application. The biphenyl moiety is a recognized pharmacophore, and its combination with the benzamide linkage could lead to the discovery of novel therapeutic agents. The structural rigidity and aromatic nature of the biphenyl group, coupled with the hydrogen bonding capability of the amide group, make it an interesting candidate for the design of molecules with specific binding properties.

The compound also serves as a model for studying the impact of steric and electronic effects on the conformation and reactivity of N-aryl amides. The ortho-substitution on the biphenyl ring is expected to significantly influence the molecule's three-dimensional structure and, consequently, its physical and biological properties.

Outlook on the Continued Scholarly Investigation of this compound

Future research on this compound would be valuable to confirm the predicted properties and to explore its potential applications. A crucial first step would be the targeted synthesis and full characterization of the compound, including a detailed single-crystal X-ray diffraction study to elucidate its precise solid-state structure. Comprehensive spectroscopic analysis (NMR, IR, MS) would provide definitive data to support its chemical identity.

Subsequent investigations should focus on screening for biological activity, particularly in areas where related compounds have shown promise, such as in the central nervous system and as antimicrobial agents. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of related derivatives, could further delineate the structural requirements for any observed biological effects. The exploration of its properties for applications in materials science, for example as a component in polymers or organic light-emitting diodes (OLEDs), could also be a fruitful avenue of research. The lack of extensive data on this specific compound presents a clear opportunity for new and impactful scholarly work.

Q & A

Q. What are the optimal synthetic routes for N-(biphenyl-2-yl)-4-methylbenzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 4-methylbenzoic acid derivatives with biphenyl-2-amine. A nucleophilic acyl substitution reaction using 4-methylbenzoyl chloride and biphenyl-2-amine in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) is effective. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography ensures high yields (>70%) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with aromatic proton signals appearing between δ 7.0–8.5 ppm. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies carbonyl stretches (~1650 cm⁻¹). High-performance liquid chromatography (HPLC) assesses purity (>95%) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Slow evaporation from a saturated solution in a mixed solvent system (e.g., ethanol/dichloromethane) at 4°C promotes single-crystal growth. SHELX software (e.g., SHELXL) refines crystallographic data, resolving challenges like disorder or twinning by applying restraints and anisotropic displacement parameters .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing benzamide group activates the carbonyl carbon for nucleophilic attack. Density Functional Theory (DFT) calculations reveal transition-state stabilization through resonance interactions between the biphenyl moiety and the carbonyl group. Kinetic studies (e.g., variable-temperature NMR) quantify activation energy barriers, guiding solvent and catalyst selection .

Q. How can contradictory biological activity data (e.g., IC₅₀ variability) be resolved in enzyme inhibition assays?

Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or protein conformational states. Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to cross-validate results. Molecular docking simulations (AutoDock Vina) identify binding poses, while site-directed mutagenesis clarifies residue-specific interactions .

Q. What strategies improve the compound’s bioavailability for in vivo neuroimaging studies?

Structural modifications, such as introducing polar groups (e.g., hydroxyl or sulfonyl), enhance water solubility. Pharmacokinetic profiling in rodent models evaluates blood-brain barrier penetration. Carbon-11 radiolabeling (e.g., [¹¹C]CH₃I methylation) enables positron emission tomography (PET) imaging, as demonstrated in mGlu1 receptor studies .

Q. How do computational models predict the compound’s interactions with biological targets like kinases or GPCRs?

Molecular dynamics (MD) simulations (AMBER or GROMACS) map binding free energies and residence times. Machine learning platforms (e.g., AlphaFold2) predict target compatibility by aligning the compound’s pharmacophores with protein active sites. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Analysis and Reproducibility

Q. What statistical methods address variability in high-throughput screening (HTS) data?

Normalize activity data using Z-scores or B-score correction to mitigate plate-to-plate noise. Principal Component Analysis (PCA) identifies outliers, while replicate concordance (Pearson’s r > 0.9) ensures reproducibility. Open-source tools like Knime streamline workflow automation .

Q. How can crystallographic disorder in this compound structures be resolved?

Apply twin refinement protocols in SHELXL (TWIN/BASF commands) for twinned crystals. For positional disorder, split the model into discrete conformers and refine occupancy factors. Validate with residual density maps (e.g., omit maps) .

Methodological Best Practices

Q. What protocols ensure reproducibility in scaled-up synthesis?

Use flow chemistry reactors for precise temperature and mixing control. Monitor reaction progress via inline FTIR or Raman spectroscopy. Quality control (QC) batches must meet predefined criteria (e.g., HPLC purity ±2% of small-scale runs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.